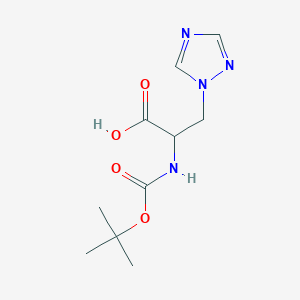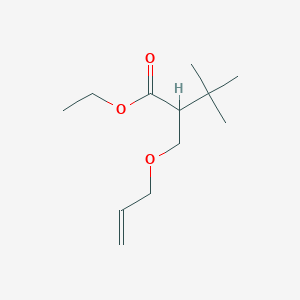
N1-(3-morpholinopropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-morpholinopropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that features a morpholine ring, an oxazinan ring, and a tosyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-morpholinopropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of the morpholinopropylamine and the tosyl-oxazinan intermediates. These intermediates are then coupled under specific conditions to form the final oxalamide compound. Common reagents used in these reactions include tosyl chloride, oxalyl chloride, and various amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(3-morpholinopropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N1-(3-morpholinopropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor to biologically active molecules. Its interactions with various biological targets can provide insights into cellular processes and mechanisms.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N1-(3-morpholinopropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N1-(3-morpholinopropyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide include other oxalamides, morpholine derivatives, and tosylated compounds. Examples include:
- N1-(3-morpholinopropyl)-N2-(tosylmethyl)oxalamide
- N1-(3-morpholinopropyl)-N2-(oxazinan-2-yl)methyl)oxalamide
- N1-(3-morpholinopropyl)-N2-(tosyl-1,3-oxazinan-2-yl)oxalamide
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O6S/c1-17-4-6-18(7-5-17)32(28,29)25-10-3-13-31-19(25)16-23-21(27)20(26)22-8-2-9-24-11-14-30-15-12-24/h4-7,19H,2-3,8-16H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBCSROQLPLZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B2748799.png)


![N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2748803.png)


![8-(4-methoxyphenyl)-4-oxo-N-pentyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2748808.png)

![4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2748813.png)

![(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2748816.png)
![3-[(2E)-3-(3-fluorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2748818.png)
![4-Bromo-2-{[(2-chloro-6-methylphenyl)amino]methyl}phenol](/img/structure/B2748820.png)

